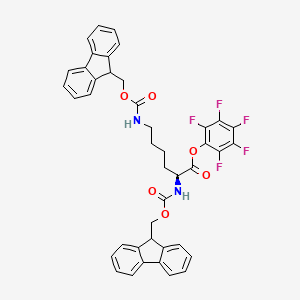

Fmoc-lys(fmoc)-opfp

説明

BenchChem offers high-quality Fmoc-lys(fmoc)-opfp suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-lys(fmoc)-opfp including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S)-2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H33F5N2O6/c43-34-35(44)37(46)39(38(47)36(34)45)55-40(50)33(49-42(52)54-22-32-29-17-7-3-13-25(29)26-14-4-8-18-30(26)32)19-9-10-20-48-41(51)53-21-31-27-15-5-1-11-23(27)24-12-2-6-16-28(24)31/h1-8,11-18,31-33H,9-10,19-22H2,(H,48,51)(H,49,52)/t33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFVHZCPMVZYQG-XIFFEERXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@@H](C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H33F5N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70692815 | |

| Record name | Pentafluorophenyl N~2~,N~6~-bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

756.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132990-14-8 | |

| Record name | Pentafluorophenyl N~2~,N~6~-bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of Fmoc-Lys(Fmoc)-OPfp

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical properties of Nα,Nε-di-Fmoc-L-lysine pentafluorophenyl ester (Fmoc-Lys(Fmoc)-OPfp), a critical reagent in the field of peptide chemistry, particularly for the synthesis of complex branched peptides. Due to the limited availability of specific quantitative data for the pentafluorophenyl (OPfp) ester form in publicly accessible literature, this guide also includes data for its immediate precursor, Nα,Nε-di-Fmoc-L-lysine (Fmoc-Lys(Fmoc)-OH), to provide a comprehensive understanding of this important lysine derivative.

Core Chemical Properties

Fmoc-Lys(Fmoc)-OPfp is a derivative of the amino acid L-lysine where both the alpha-amino and epsilon-amino groups are protected by fluorenylmethyloxycarbonyl (Fmoc) groups, and the carboxyl group is activated as a pentafluorophenyl ester. This dual protection and activation strategy makes it a valuable building block for introducing lysine residues into a peptide sequence, especially for creating branched structures. The OPfp ester is a highly reactive leaving group that facilitates efficient peptide bond formation.

Table 1: Physicochemical Properties of Fmoc-Lys(Fmoc)-OPfp and its Precursor

| Property | Fmoc-Lys(Fmoc)-OPfp | Fmoc-Lys(Fmoc)-OH |

| Synonyms | N-α,ε-di-Fmoc-L-lysine pentafluorophenyl ester[1] | Nα,Nε-di-Fmoc-L-lysine |

| CAS Number | 132990-14-8[1] | 78081-87-5 |

| Molecular Formula | C42H33F5N2O6[1] | C36H34N2O6 |

| Molecular Weight | 756.7 g/mol [1] | 590.67 g/mol [2] |

| Appearance | Data not available | White to off-white powder |

| Melting Point | Data not available | 130 - 141 °C |

| Solubility | Data not available | Soluble in DMF |

| Purity (HPLC) | Data not available | ≥98% |

| Optical Rotation | Data not available | [a]D20 = -8 ±2° (c=2 in DMF) |

Experimental Protocols

The primary application of Fmoc-Lys(Fmoc)-OPfp is in solid-phase peptide synthesis (SPPS), particularly for the construction of branched peptides. The following protocol is adapted from a method for synthesizing a tetra-branched multiple antigenic peptide (MAP) using the corresponding Fmoc-Lys(Fmoc)-OH building block on a Rink Amide resin, which would be subsequently activated in situ or used as the pre-activated OPfp ester.[3]

Synthesis of a Tetra-Branched Peptide Scaffold

1. Resin Preparation and First Amino Acid Coupling:

-

TentaGel R Rink Amide resin is utilized as the solid support.

-

The first Fmoc-Lys(Fmoc)-OH is anchored to the resin. This is achieved using 4 equivalents of Fmoc-Lys(Fmoc)-OH, 3.8 equivalents of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), 4 equivalents of HOAt (1-Hydroxy-7-azabenzotriazole), and 7.2 equivalents of DIPEA (N,N-Diisopropylethylamine).

-

The coupling reaction is performed at 75°C for 10 minutes using microwave irradiation.[3]

-

The resin is then washed sequentially with NMP (N-Methyl-2-pyrrolidone), DCM (Dichloromethane), and DMF (Dimethylformamide).[3]

2. Fmoc Deprotection:

-

The two Fmoc protecting groups on the lysine residue are removed to expose both the α-amino and ε-amino groups.

-

This is achieved by treating the resin with a solution of 20% piperidine in DMF. The deprotection is carried out in two stages: first with a 2:3 mixture of piperidine-DMF for 3 minutes, followed by a 1:4 mixture for 15 minutes at room temperature.[3] For the synthesis of a MAP peptide, an additional deprotection step with 1:4 piperidine-DMF for 15 minutes is performed.[3]

3. Peptide Chain Elongation:

-

With both amino groups of the lysine now free, two peptide chains can be synthesized simultaneously from this branching point.

-

Subsequent Fmoc-protected amino acids are coupled to these free amines.

-

For a standard coupling cycle, 5.2 equivalents of the Fmoc-amino acid, 5.2 equivalents of HOAt, and 5.0 equivalents of HBTU are dissolved in DMF. 9.38 equivalents of DIPEA in NMP are then added to the resin.[3]

-

This cycle of deprotection and coupling is repeated to elongate the peptide chains to the desired length.

4. Cleavage and Purification:

-

Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

-

The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The purified peptide is analyzed by mass spectrometry to confirm its identity and purity.[3]

Visualizations

Experimental Workflow for Branched Peptide Synthesis

Caption: Workflow for the synthesis of a branched peptide using a di-Fmoc-lysine building block.

References

Synthesis of Nα,Nε-bis-Fmoc-L-lysine Pentafluorophenyl Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Nα,Nε-bis-Fmoc-L-lysine pentafluorophenyl ester, a critical building block in solid-phase peptide synthesis (SPPS) and the development of complex peptide-based therapeutics. This document details the synthetic pathway, experimental protocols, and key characterization data to support researchers in the successful preparation and application of this important reagent.

Introduction

Nα,Nε-bis-Fmoc-L-lysine pentafluorophenyl ester is a derivative of the amino acid L-lysine where both the alpha (α) and epsilon (ε) amino groups are protected by the fluorenylmethoxycarbonyl (Fmoc) group. The carboxylic acid is activated as a pentafluorophenyl (Pfp) ester. This arrangement offers an activated building block for efficient peptide bond formation, particularly in the synthesis of peptides with modified or branched structures at the lysine side chain. The use of the highly reactive Pfp ester facilitates rapid and efficient coupling reactions, minimizing the risk of racemization.

Synthetic Pathway

The synthesis of Nα,Nε-bis-Fmoc-L-lysine pentafluorophenyl ester is a two-step process. The first step involves the exhaustive Fmoc protection of L-lysine to yield Nα,Nε-bis-Fmoc-L-lysine. The second step is the esterification of the carboxylic acid group with pentafluorophenol to produce the final active ester.

Experimental Protocols

Synthesis of Nα,Nε-bis-Fmoc-L-lysine (Fmoc-Lys(Fmoc)-OH)

This protocol is adapted from standard procedures for the Fmoc protection of amino acids.

Materials:

-

L-Lysine hydrochloride

-

9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve L-Lysine hydrochloride (1 equivalent) in a 10% sodium bicarbonate solution in water.

-

To this solution, add a solution of Fmoc-Cl (2.2 equivalents) in dioxane dropwise with vigorous stirring at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-Cl and other impurities.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0-5 °C.

-

A white precipitate of Nα,Nε-bis-Fmoc-L-lysine will form.

-

Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.

Synthesis of Nα,Nε-bis-Fmoc-L-lysine Pentafluorophenyl Ester

This protocol utilizes a dicyclohexylcarbodiimide (DCC) mediated esterification.

Materials:

-

Nα,Nε-bis-Fmoc-L-lysine

-

Pentafluorophenol (PFP)

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Ethyl acetate

-

Hexane

-

Dicyclohexylurea (DCU)

Procedure:

-

Dissolve Nα,Nε-bis-Fmoc-L-lysine (1 equivalent) and pentafluorophenol (1.1 equivalents) in anhydrous THF or DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in the same anhydrous solvent dropwise with stirring.

-

Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

-

Monitor the reaction by TLC.

-

A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in a minimal amount of ethyl acetate and purify by recrystallization from an ethyl acetate/hexane mixture.

-

Collect the crystalline product by filtration and dry under vacuum.

Data Presentation

Physicochemical Properties of Nα,Nε-bis-Fmoc-L-lysine

| Property | Value | Reference |

| Molecular Formula | C₃₆H₃₄N₂O₆ | [1][2] |

| Molecular Weight | 590.67 g/mol | [1][2] |

| Appearance | White to off-white powder | [1][2] |

| Melting Point | 130 - 141 °C | [1] |

| Optical Rotation | [α]²⁰D = -8 ± 2° (c=2 in DMF) | [1] |

| Purity (HPLC) | ≥ 99.5% | [1] |

| Solubility | Soluble in DMF, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [3][4][5] |

Expected Physicochemical Properties of Nα,Nε-bis-Fmoc-L-lysine Pentafluorophenyl Ester

| Property | Expected Value |

| Molecular Formula | C₄₂H₃₃F₅N₂O₆ |

| Molecular Weight | 756.71 g/mol |

| Appearance | White to off-white crystalline solid |

| Purity (HPLC) | > 98% |

Experimental Workflow and Logic

The following diagram illustrates the workflow for the synthesis and purification of the target compound.

Conclusion

This guide outlines a robust and reproducible method for the synthesis of Nα,Nε-bis-Fmoc-L-lysine pentafluorophenyl ester. The provided protocols and data are intended to assist researchers in the efficient production of this valuable reagent for advanced peptide synthesis and drug development applications. Adherence to standard laboratory safety practices is essential when handling the reagents and solvents described.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Nalpha,Nepsilon-Bis[(9H-fluoren-9-ylmethoxy)carbonyl]-L-lysine 78081-87-5 | TCI AMERICA [tcichemicals.com]

- 3. Fmoc-Lys(Fmoc)-OH Novabiochem 78081-87-5 [sigmaaldrich.com]

- 4. Fmoc-Lys-OH.HCl | CAS:139262-23-0 | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. FMOC-LYS(ALOC)-OH CAS#: 146982-27-6 [chemicalbook.com]

The Guardian of the Chain: An In-depth Technical Guide to the Fmoc Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, target-specific peptides. Among these, the 9-fluorenylmethoxycarbonyl (Fmoc) group has emerged as a cornerstone of modern solid-phase peptide synthesis (SPPS), offering a mild and efficient method for the temporary protection of the α-amino group of amino acids. This technical guide delves into the core mechanism of action of the Fmoc protecting group, providing a comprehensive overview for researchers, scientists, and professionals in drug development.

The Chemistry of Protection and Deprotection

The utility of the Fmoc group lies in its unique base-lability, which allows for its selective removal under conditions that do not affect the acid-labile side-chain protecting groups or the linkage of the peptide to the solid support resin.[1] This orthogonality is a key advantage of the Fmoc/tBu (tert-butyl) strategy in SPPS.[2]

The Deprotection Mechanism: An E1cB Elimination Pathway

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination (E1cB) mechanism.[3][4] The process is initiated by the abstraction of the acidic proton on the C9 carbon of the fluorenyl ring by a base, typically a secondary amine like piperidine.[3][4] This deprotonation is facilitated by the electron-withdrawing nature of the fluorene system, which stabilizes the resulting carbanion.[3]

The subsequent steps involve the elimination of the carbamate to form a highly reactive intermediate, dibenzofulvene (DBF), and the release of carbon dioxide and the deprotected N-terminal amine of the peptide chain.[3][5]

The secondary amine used for deprotection, such as piperidine, also serves a crucial secondary role as a scavenger for the liberated dibenzofulvene.[3] It reacts with DBF to form a stable adduct, preventing the highly electrophilic DBF from undergoing side reactions with the deprotected peptide chain.[3]

Quantitative Data on Fmoc Deprotection

The efficiency and speed of Fmoc deprotection are influenced by the choice of base, its concentration, the solvent, and the specific amino acid residue. The following tables summarize key quantitative data from various studies.

Table 1: Half-life of Fmoc-Val-OH Deprotection with Various Amine Bases in DMF

| Amine Base | Concentration | Half-life (t1/2) |

| Piperidine | 20% | 6 seconds[3] |

| Piperidine | 5% | 20 seconds[3] |

| Morpholine | 50% | 1 minute[3] |

| Dicyclohexylamine | 50% | 35 minutes[3] |

| Diisopropylethylamine | 50% | 10 hours[3] |

Table 2: Kinetics of Fmoc-Val-OH Deprotection with Piperidine in DMF

| Piperidine Concentration | Time (minutes) | Fmoc Removal (%) |

| 1% | 1 | 33.4[6][7] |

| 1% | 3 | 49.6[6][7] |

| 2% | 1 | 12.9[6][7] |

| 2% | 3 | 63.3[6][7] |

| 2% | 5 | 87.9[6][7] |

| 5% | 3 | >99[6][7] |

| 20% | 3 | >99[6] |

Table 3: Deprotection Kinetics of Fmoc-Amino Acids with Different Reagents

| Amino Acid | Deprotection Reagent | Time (minutes) | Deprotection Efficiency (%) |

| Fmoc-L-Leucine-OH | 20% 4-Methylpiperidine in DMF | 3 | ~80 |

| 7 | >95 | ||

| 10 | >95 | ||

| Fmoc-L-Leucine-OH | 20% Piperidine in DMF | 3 | ~80 |

| 7 | >95 | ||

| 10 | >95 | ||

| Fmoc-L-Leucine-OH | 10% Piperazine in 9:1 DMF/Ethanol | 3 | ~70 |

| 7 | >95 | ||

| 10 | >95 | ||

| Fmoc-L-Arginine(Pbf)-OH | 20% 4-Methylpiperidine in DMF | 3 | ~60 |

| 7 | ~85 | ||

| 10 | >95 | ||

| Fmoc-L-Arginine(Pbf)-OH | 20% Piperidine in DMF | 3 | ~65 |

| 7 | ~90 | ||

| 10 | >95 | ||

| Fmoc-L-Arginine(Pbf)-OH | 10% Piperazine in 9:1 DMF/Ethanol | 3 | ~50 |

| 7 | ~80 | ||

| 10 | >95 |

Data adapted from a study by Góngora-Benítez et al. (2014).[8]

Experimental Protocols for Fmoc-Based Solid-Phase Peptide Synthesis

The following protocols provide a generalized framework for manual Fmoc-SPPS. Automated synthesizers follow a similar series of steps.

Resin Preparation

-

Resin Selection: Choose a resin appropriate for the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).

-

Swelling: Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), for at least 1 hour in a reaction vessel.[9]

First Amino Acid Loading (Example with Wang Resin)

-

Dissolve the first Fmoc-protected amino acid (3-5 equivalents relative to resin substitution) and a coupling reagent such as HBTU (0.95 equivalents relative to the amino acid) in DMF.

-

Add an activating base like N,N-diisopropylethylamine (DIEA) (2-3 equivalents relative to the amino acid).

-

Add the activated amino acid solution to the swollen resin.

-

Allow the reaction to proceed for 2-4 hours at room temperature.

-

Wash the resin thoroughly with DMF and DCM to remove excess reagents.

-

Cap any unreacted hydroxyl groups on the resin using an acetic anhydride/pyridine/DCM mixture.

Iterative Peptide Elongation Cycle

-

Fmoc Deprotection:

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU, HATU) and an activating base (e.g., DIEA, collidine) in DMF.[9][11]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 30-60 minutes. The completion of the reaction can be monitored using a qualitative ninhydrin (Kaiser) test.[10]

-

Wash the resin with DMF.

-

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

-

After the final amino acid has been coupled and its Fmoc group removed, wash the peptide-resin with DCM and dry it.

-

Treat the resin with a cleavage cocktail to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups. A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).

-

The reaction time is typically 2-3 hours at room temperature.

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge and wash the peptide pellet with cold ether to remove scavengers and dissolved protecting group fragments.

-

Dry the crude peptide under vacuum.

Potential Side Reactions and Mitigation Strategies

While the Fmoc strategy is robust, several side reactions can occur, impacting the purity and yield of the final peptide.

-

Aspartimide Formation: Peptides containing aspartic acid, particularly Asp-Gly or Asp-Ser sequences, are prone to the formation of a five-membered aspartimide ring under both acidic and basic conditions.[10] This can lead to racemization and the formation of β-aspartyl peptides. The addition of 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can help minimize this side reaction.[10]

-

Diketopiperazine Formation: At the dipeptide stage, especially when proline is one of the first two residues, intramolecular cyclization can occur to form a diketopiperazine, leading to chain termination.[6] Synthesizing on sterically hindered resins like 2-chlorotrityl chloride resin can suppress this side reaction.[6]

-

Racemization: While generally low with standard coupling reagents, some amino acids, such as histidine and cysteine, are more susceptible to racemization during activation. The use of additive coupling reagents like HOBt or Oxyma can help to suppress racemization.

-

Incomplete Deprotection or Coupling: Aggregation of the growing peptide chain on the resin can hinder the accessibility of reagents, leading to incomplete reactions and deletion sequences.[6] Using specialized resins, chaotropic salts, or microwave-assisted synthesis can help to disrupt aggregation.[6]

Conclusion

The Fmoc protecting group is an indispensable tool in modern peptide synthesis, enabling the efficient and reliable production of complex peptides. A thorough understanding of its mechanism of action, reaction kinetics, and potential side reactions is crucial for optimizing synthesis protocols and achieving high-purity peptides for research, diagnostics, and therapeutic applications. By carefully selecting reagents and reaction conditions, researchers can harness the full potential of the Fmoc strategy to advance the frontiers of peptide science.

References

- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. redalyc.org [redalyc.org]

- 8. mdpi.com [mdpi.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. chempep.com [chempep.com]

- 11. rsc.org [rsc.org]

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc Chemistry

For Researchers, Scientists, and Drug Development Professionals

The strategic assembly of amino acids to forge peptides with precise sequences and functionalities lies at the heart of numerous scientific endeavors, from fundamental biological research to the development of novel therapeutics. Among the methodologies developed for this purpose, Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has emerged as the dominant and most versatile strategy. Its widespread adoption is a testament to its mild reaction conditions, amenability to automation, and broad compatibility with a diverse array of amino acid building blocks, including those with post-translational modifications.[1][]

This technical guide provides a comprehensive overview of the core principles of Fmoc chemistry, detailed experimental protocols for key synthetic steps, a summary of critical quantitative data, and a discussion of common challenges and solutions.

Core Principles of Fmoc Solid-Phase Peptide Synthesis

Fmoc-based SPPS is predicated on an orthogonal protection strategy, where the temporary Nα-amino protecting group (Fmoc) is labile to a base, while the permanent side-chain protecting groups and the resin linker are labile to an acid.[3][4] This fundamental principle allows for the selective deprotection and coupling of amino acids in a stepwise manner, building the peptide chain from the C-terminus to the N-terminus on an insoluble solid support.

The synthesis cycle consists of two primary steps:

-

Fmoc Deprotection: The Nα-Fmoc group of the resin-bound amino acid or peptide is removed using a secondary amine base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5] The reaction proceeds via a β-elimination mechanism, generating a free N-terminal amine on the growing peptide chain and releasing dibenzofulvene (DBF), which is subsequently scavenged by piperidine to form a stable adduct.[5]

-

Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated at its C-terminus and then coupled to the free N-terminal amine of the resin-bound peptide. This amide bond formation is facilitated by a variety of coupling reagents.

These two steps are repeated for each amino acid in the desired sequence. The process is followed by washing steps to remove excess reagents and byproducts, ensuring the purity of the growing peptide chain.[6]

Key Advantages of the Fmoc Strategy

The prevalence of Fmoc chemistry in peptide synthesis can be attributed to several key advantages over the older tert-butyloxycarbonyl (Boc) strategy:

-

Milder Deprotection Conditions: The use of a mild base for Fmoc removal avoids the repetitive use of strong acids required in Boc chemistry, which can degrade sensitive peptide sequences.[1][]

-

Orthogonality: The base-labile nature of the Fmoc group is orthogonal to the acid-labile side-chain protecting groups, preventing their premature removal during the synthesis cycles.[][3]

-

Compatibility with Sensitive Residues: Fmoc chemistry is particularly well-suited for the synthesis of peptides containing sensitive amino acids, such as those with post-translational modifications like phosphorylation and glycosylation, which are often unstable under the harsh acidic conditions of Boc chemistry.[1]

-

Amenability to Automation: The reaction conditions are compatible with a wide range of automated synthesizers, and the release of the UV-active dibenzofulvene-piperidine adduct during deprotection allows for real-time monitoring of the reaction progress.[1][7]

-

Reduced Side Reactions: The milder conditions generally lead to fewer side reactions compared to the strong acid treatments in Boc chemistry.[]

Quantitative Data in Fmoc SPPS

The efficiency of each step in Fmoc SPPS is critical for the successful synthesis of the target peptide, especially for long sequences. The following tables summarize key quantitative data related to coupling efficiency, deprotection times, and expected yields.

Table 1: Comparison of Common Coupling Reagents in Fmoc SPPS

| Coupling Reagent | Description | Relative Coupling Efficiency | Racemization Risk | Notes |

| HBTU/TBTU | Aminium/Uronium salt-based | High | Low to Moderate | Widely used, efficient and reliable for most couplings.[8] |

| HATU | Aminium salt-based with HOAt | Very High | Low | Particularly effective for sterically hindered amino acids and difficult couplings.[9] |

| HCTU | Aminium salt-based with 6-Cl-HOBt | High | Low | A cost-effective alternative to HATU with comparable efficiency in many cases.[9] |

| DIC/HOBt | Carbodiimide/Benzotriazole | Moderate to High | Low | A classic and cost-effective combination, though the DCU byproduct can be insoluble.[8][10] |

| PyBOP | Phosphonium salt-based | High | Low | Good for hindered couplings, but can be more expensive.[11] |

| COMU | Uronium salt-based with OxymaPure | Very High | Very Low | A newer generation reagent with high efficiency and reduced risk of side reactions.[9] |

Table 2: Typical Fmoc Deprotection Times with 20% Piperidine in DMF

| Fmoc-Amino Acid | Deprotection Half-life (t1/2) | Time for >99.9% Deprotection | Notes |

| Fmoc-Gly-OH | ~6 seconds | ~1.5 minutes | Generally fast and straightforward. |

| Fmoc-Ala-OH | ~7 seconds | ~1.5 minutes | Similar to Glycine.[12] |

| Fmoc-Val-OH | ~7 seconds | ~1.5 minutes | [12] |

| Fmoc-Leu-OH | Fast | < 5 minutes | Generally not problematic.[13] |

| Fmoc-Ile-OH | Slower | 5 - 10 minutes | Steric hindrance can slow deprotection. |

| Fmoc-Phe-OH | Fast | < 5 minutes | Generally not problematic. |

| Fmoc-Pro-OH | Fast | < 5 minutes | Generally not problematic. |

| Fmoc-Ser(tBu)-OH | Moderate | 5 - 10 minutes | |

| Fmoc-Thr(tBu)-OH | Slower | 10 - 20 minutes | Steric hindrance from the side chain and protecting group. |

| Fmoc-Asp(OtBu)-OH | Moderate | 5 - 10 minutes | Risk of aspartimide formation with prolonged base exposure. |

| Fmoc-Glu(OtBu)-OH | Moderate | 5 - 10 minutes | |

| Fmoc-Asn(Trt)-OH | Slower | 10 - 20 minutes | Steric hindrance and potential for side reactions. |

| Fmoc-Gln(Trt)-OH | Slower | 10 - 20 minutes | Steric hindrance and potential for side reactions. |

| Fmoc-Lys(Boc)-OH | Fast | < 5 minutes | Generally not problematic. |

| Fmoc-Arg(Pbf)-OH | Slower | 10 - 20 minutes | Steric hindrance from the bulky Pbf group.[13] |

| Fmoc-His(Trt)-OH | Moderate | 5 - 15 minutes | Risk of racemization. |

| Fmoc-Cys(Trt)-OH | Moderate | 5 - 15 minutes | Risk of racemization and other side reactions. |

| Fmoc-Met-OH | Fast | < 5 minutes | Risk of oxidation. |

| Fmoc-Trp(Boc)-OH | Moderate | 5 - 10 minutes | The indole side chain can be sensitive. |

| Fmoc-Tyr(tBu)-OH | Fast | < 5 minutes | Generally not problematic. |

Note: Deprotection times can be influenced by factors such as resin type, peptide sequence (aggregation), and solvent quality.

Table 3: Theoretical Overall Yield as a Function of Per-Step Efficiency and Peptide Length

| Peptide Length (Amino Acids) | 98% Per-Step Yield | 99% Per-Step Yield | 99.5% Per-Step Yield | 99.9% Per-Step Yield |

| 10 | 81.7% | 90.4% | 95.1% | 99.0% |

| 20 | 66.8% | 81.8% | 90.5% | 98.0% |

| 30 | 54.6% | 74.0% | 86.2% | 97.0% |

| 40 | 44.6% | 67.0% | 82.1% | 96.1% |

| 50 | 36.4% | 60.5% | 78.2% | 95.1% |

| 70 | 24.5% | 49.5% | 70.4% | 93.2% |

| 100 | 13.3% | 36.6% | 60.6% | 90.5% |

This table illustrates the critical importance of achieving near-quantitative yields at each deprotection and coupling step, especially for the synthesis of long peptides.[14]

Experimental Protocols

The following are detailed methodologies for the key steps in Fmoc-SPPS. These protocols are intended as a general guide and may require optimization based on the specific peptide sequence and available instrumentation.

Resin Swelling and Preparation

-

Objective: To swell the solid support to ensure optimal accessibility of the reactive sites.

-

Procedure:

-

Place the desired amount of resin (e.g., Wang resin for C-terminal acids, Rink Amide resin for C-terminal amides) in a reaction vessel.

-

Add a suitable solvent, typically DMF or dichloromethane (DCM), to cover the resin.

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

-

Drain the solvent.

-

Fmoc Deprotection

-

Objective: To remove the Nα-Fmoc protecting group from the resin-bound amino acid or peptide.

-

Reagents: 20% (v/v) piperidine in DMF.

-

Procedure:

-

Wash the resin with DMF (3 x 1 min).

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate the mixture for a specified time (typically 5-20 minutes, see Table 2). For difficult deprotections, a two-step treatment (e.g., 2 min followed by a fresh solution for 10 min) can be employed.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 x 1 min) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Coupling

-

Objective: To form a peptide bond between the activated Fmoc-amino acid and the free N-terminal amine on the resin.

-

Reagents:

-

Fmoc-amino acid (3-5 equivalents relative to resin loading)

-

Coupling reagent (e.g., HBTU, 3-5 equivalents)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA, 6-10 equivalents)

-

Solvent (DMF)

-

-

Procedure:

-

In a separate vial, dissolve the Fmoc-amino acid and the coupling reagent in DMF.

-

Add the base (DIPEA) to the activation mixture and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 30-60 minutes at room temperature. For difficult couplings, the reaction time can be extended, or a double coupling can be performed.

-

Drain the coupling solution.

-

Wash the resin with DMF (3 x 1 min).

-

Monitoring Reaction Completion

-

Objective: To ensure that the deprotection and coupling reactions have gone to completion.

-

Methods:

-

Kaiser Test (Ninhydrin Test): A qualitative colorimetric test for the presence of primary amines. A blue color indicates an incomplete coupling, while a yellow/colorless result suggests completion. This test is not suitable for N-terminal proline.

-

TNBS (2,4,6-Trinitrobenzenesulfonic Acid) Test: A colorimetric test for primary amines that gives a red color in their presence.

-

UV Monitoring of Fmoc Deprotection: The concentration of the dibenzofulvene-piperidine adduct in the drained deprotection solution can be measured spectrophotometrically at ~301 nm to quantify the extent of Fmoc removal.[7][15]

-

Cleavage and Final Deprotection

-

Objective: To cleave the synthesized peptide from the resin and remove the side-chain protecting groups.

-

Reagents: A cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to trap the reactive cationic species generated during deprotection.

-

Common Cleavage Cocktails:

-

Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5) - A robust cocktail for peptides containing multiple sensitive residues.[16]

-

TFA/TIS/Water (95:2.5:2.5): A standard and less odorous cocktail suitable for many peptides.[16][17]

-

TFA/DCM (various ratios): Used for cleavage from very acid-labile resins to obtain protected peptide fragments.

-

-

Procedure:

-

Wash the peptide-resin with DCM (3 x 1 min) and dry it under vacuum.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Incubate the mixture at room temperature with occasional swirling for 1-4 hours, depending on the peptide sequence and protecting groups.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge or filter to collect the precipitated peptide.

-

Wash the peptide with cold diethyl ether and dry under vacuum.

-

Mandatory Visualizations

Fmoc Solid-Phase Peptide Synthesis Cycle

Caption: The iterative cycle of Fmoc solid-phase peptide synthesis.

Mechanism of Fmoc Deprotection by Piperidine

Caption: The base-catalyzed β-elimination mechanism of Fmoc deprotection.

Final Cleavage and Deprotection Workflow

Caption: Workflow for the final cleavage and deprotection of the synthesized peptide.

Common Challenges and Mitigation Strategies

Despite its robustness, Fmoc-SPPS is not without its challenges. Understanding and addressing these potential issues is crucial for successful peptide synthesis.

Peptide Aggregation

During synthesis, the growing peptide chain can adopt secondary structures (e.g., β-sheets) that lead to inter-chain aggregation. This can hinder the accessibility of the N-terminus, leading to incomplete deprotection and coupling reactions.

Mitigation Strategies:

-

"Difficult" Sequences: For sequences prone to aggregation, special techniques may be required.[18][19][20]

-

Chaotropic Salts: The addition of chaotropic salts like LiCl to the coupling and deprotection solutions can disrupt secondary structures.[21][22]

-

Pseudoprolines and Dmb-Dipeptides: Incorporating pseudoproline dipeptides or Dmb (2,4-dimethoxybenzyl)-protected amino acids can disrupt the regular backbone hydrogen bonding that leads to aggregation.[1][20][21]

-

Elevated Temperature: Performing couplings at a higher temperature can help to reduce aggregation.[22]

Side Reactions

Several side reactions can occur during Fmoc-SPPS, potentially leading to impurities in the final product.

-

Aspartimide Formation: Peptides containing aspartic acid are susceptible to the formation of a five-membered ring aspartimide intermediate, particularly when followed by small amino acids like glycine. This can lead to racemization and the formation of β-aspartyl peptides.

-

Mitigation: Using protecting groups on the Asp side chain that are more sterically hindering or employing specific coupling additives can reduce this side reaction. The addition of HOBt to the piperidine deprotection solution has also been shown to be beneficial.[10]

-

-

Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, leading to the formation of a diketopiperazine and cleavage of the dipeptide from the resin. This is particularly prevalent with proline as the second amino acid.

-

Mitigation: Using a more acid-labile resin (e.g., 2-chlorotrityl chloride resin) or coupling the first two amino acids as a pre-formed dipeptide can minimize this side reaction.

-

-

Racemization: The activation of the carboxylic acid of the incoming amino acid can lead to the loss of its stereochemical integrity (racemization). Histidine and cysteine are particularly prone to racemization.

Conclusion

Fmoc chemistry has revolutionized the field of peptide synthesis, providing a robust, versatile, and relatively mild methodology for the construction of a vast array of peptides. Its amenability to automation has further solidified its position as the cornerstone of modern peptide science. A thorough understanding of the core principles, careful optimization of reaction conditions, and awareness of potential challenges are paramount for researchers, scientists, and drug development professionals to successfully harness the power of Fmoc chemistry in their pursuit of novel and impactful peptide-based discoveries.

References

- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. Bot Detection [iris-biotech.de]

- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 6. bachem.com [bachem.com]

- 7. Bot Detection [iris-biotech.de]

- 8. peptide.com [peptide.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. chempep.com [chempep.com]

- 11. bachem.com [bachem.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 15. Bot Detection [iris-biotech.de]

- 16. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 17. luxembourg-bio.com [luxembourg-bio.com]

- 18. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 19. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 21. peptide.com [peptide.com]

- 22. Bot Detection [iris-biotech.de]

Methodological & Application

Application Notes and Protocols for Fmoc-Lys(Fmoc)-OPfp in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Lys(Fmoc)-OPfp, or Nα,Nε-bis(fluorenylmethyloxycarbonyl)-L-lysine pentafluorophenyl ester, is a specialized amino acid derivative crucial for the synthesis of branched peptides and other complex peptide architectures via solid-phase peptide synthesis (SPPS). The strategic placement of two Fmoc protecting groups on both the α- and ε-amino groups of the lysine residue allows for the creation of a branching point in a peptide sequence. The pentafluorophenyl (Pfp) ester provides a pre-activated carboxyl group, facilitating efficient coupling without the need for additional coupling reagents, thereby streamlining the synthesis process and minimizing side reactions.

This document provides detailed application notes and experimental protocols for the effective utilization of Fmoc-Lys(Fmoc)-OPfp in SPPS.

Key Applications

The primary application of Fmoc-Lys(Fmoc)-OPfp is in the synthesis of branched peptides . These structures are of significant interest in various fields:

-

Vaccine Development: Multiple antigenic peptides (MAPs) can be synthesized, presenting multiple copies of an epitope to the immune system, which can elicit a stronger immune response.

-

Drug Delivery: Branched peptides can serve as carriers for drugs, enhancing their solubility, stability, and cellular uptake.

-

Biomaterial Science: The formation of hydrogels and other biomaterials can be directed by the self-assembly of branched peptides.

-

Diagnostics: Branched structures can be used to create highly sensitive diagnostic probes by multivalently displaying binding motifs.

Orthogonal Protection Strategy

The utility of Fmoc-Lys(Fmoc)-OPfp lies in its orthogonal protection scheme. In the context of SPPS, orthogonality refers to the ability to selectively remove one type of protecting group in the presence of others by using specific chemical conditions. With Fmoc-Lys(Fmoc)-OPfp, both amino groups are protected by the base-labile Fmoc group. After coupling this residue to the growing peptide chain, both Fmoc groups can be removed simultaneously using a piperidine solution, exposing two primary amines. This allows for the subsequent elongation of two new peptide chains from the lysine side chain and the main peptide backbone, creating a branched structure.

If a more complex, multi-level branching is desired, other lysine derivatives with orthogonal protecting groups on the side chain, such as Fmoc-Lys(Boc)-OH or Fmoc-Lys(Dde)-OH, can be incorporated elsewhere in the sequence.[1][2] The Boc group is acid-labile, while the Dde group is removed with hydrazine, providing further control over the synthesis.[1]

Experimental Protocols

Protocol 1: General Solid-Phase Synthesis of a Branched Peptide

This protocol outlines the manual synthesis of a simple tetra-branched peptide on a Rink Amide resin.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids

-

Fmoc-Lys(Fmoc)-OPfp

-

Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water, deionized

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in the synthesis vessel.

-

Initial Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Shake for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

-

-

First Amino Acid Coupling:

-

Dissolve the first Fmoc-amino acid (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.

-

Once the Kaiser test is negative, wash the resin as in step 2.

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the linear portion of the peptide.

-

Incorporation of the Branching Point:

-

After the final linear amino acid has been coupled and its Fmoc group removed (as in step 2), wash the resin thoroughly.

-

Dissolve Fmoc-Lys(Fmoc)-OPfp (2 equivalents) in DMF. Note: No additional coupling reagents are needed due to the pre-activated OPfp ester.[3]

-

Add the Fmoc-Lys(Fmoc)-OPfp solution to the resin and shake for 2-4 hours.

-

Monitor the coupling reaction with a Kaiser test.

-

Once coupling is complete, wash the resin as in step 2.

-

-

Simultaneous Deprotection of Both Fmoc Groups:

-

Treat the resin with 20% piperidine in DMF as described in step 2 to remove both Fmoc groups from the lysine residue. This will expose two free amino groups (the α-amino and ε-amino groups).

-

-

Synthesis of the Branches:

-

Divide the resin into two equal portions if different peptide branches are desired, or proceed with the entire batch for identical branches.

-

Couple the next Fmoc-amino acid to both free amino groups simultaneously by repeating the coupling procedure (step 3), using double the equivalents of reagents relative to the initial resin loading.

-

Continue the chain elongation for the branches by repeating steps 2 and 3 until the desired sequences are synthesized.

-

-

Final Fmoc Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The choice of coupling method can significantly impact the efficiency of peptide synthesis. While Fmoc-Lys(Fmoc)-OPfp offers the advantage of being pre-activated, understanding the relative performance of common coupling reagents is beneficial for other steps in the synthesis.

| Coupling Reagent | Typical Reaction Time | Relative Coupling Efficiency | Notes |

| HBTU/HOBt/DIPEA | 1-2 hours | High | A very common and effective coupling cocktail. |

| HATU/HOAt/DIPEA | 30-60 minutes | Very High | Often used for difficult couplings, including sterically hindered amino acids. |

| DIC/HOBt | 1-3 hours | High | A cost-effective option, though the DCU byproduct needs to be filtered if used in solution phase. |

| Fmoc-AA-OPfp | 2-4 hours | High | Pre-activated ester, simplifies the coupling step by eliminating the need for additional reagents.[3] |

This table provides a general comparison; optimal conditions may vary depending on the specific peptide sequence and synthesis scale.

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of a branched peptide using Fmoc-Lys(Fmoc)-OPfp.

Orthogonal Deprotection Strategy

Caption: Orthogonal deprotection strategies for lysine in solid-phase peptide synthesis.

References

Application Notes and Protocols: Incorporation of Fmoc-Lys(Fmoc)-OPfp for Branched Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of complex peptides, such as branched or labeled peptides, requires a sophisticated strategy of orthogonal protecting groups to selectively unmask specific reactive sites. Fmoc-Lys(Fmoc)-OPfp (Nα,Nε-bis(9-fluorenylmethoxycarbonyl) L-lysine pentafluorophenyl ester) is a key building block for introducing a branching point in a peptide sequence. Both the alpha-amino and epsilon-amino groups of the lysine are protected with the base-labile Fmoc group, while the carboxyl group is activated as a highly reactive pentafluorophenyl (Pfp) ester. This activation facilitates rapid and efficient coupling to the growing peptide chain.[1][2] The subsequent selective deprotection of the α-Fmoc group allows for the continuation of the linear peptide chain, followed by the later removal of the ε-Fmoc group to enable the synthesis of a second peptide chain from the lysine side chain.

This document provides a detailed protocol for the incorporation of Fmoc-Lys(Fmoc)-OPfp into a peptide sequence using solid-phase peptide synthesis (SPPS) and outlines the critical steps for selective deprotection.

Data Presentation

The efficiency of each step in the incorporation of Fmoc-Lys(Fmoc)-OPfp is crucial for the successful synthesis of the target branched peptide. The following table summarizes the expected quantitative data for each key reaction, based on typical yields in Fmoc-based solid-phase peptide synthesis.[3][4][5]

| Step | Parameter | Typical Value | Notes |

| 1. Coupling | Coupling Efficiency of Fmoc-Lys(Fmoc)-OPfp | >99% | The use of a pentafluorophenyl (Pfp) active ester ensures a high coupling yield due to its high reactivity. Reaction can be monitored by a Kaiser test. |

| 2. α-Fmoc Deprotection | Selective Nα-Fmoc Removal | >95% | This is a critical step and may require optimization. Mild conditions are necessary to prevent premature deprotection of the Nε-Fmoc group. |

| 3. Peptide Chain Elongation | Per-cycle Coupling Efficiency | >99% | Standard Fmoc-SPPS coupling efficiency. |

| 4. ε-Fmoc Deprotection | Nε-Fmoc Removal | >98% | Standard Fmoc deprotection conditions can be used once the α-amino group is protected as part of the elongated peptide chain. |

| 5. Branch Synthesis | Per-cycle Coupling Efficiency | >99% | Standard Fmoc-SPPS coupling efficiency for the synthesis of the peptide branch. |

| Overall Process | Final Purity of Branched Peptide (after purification) | >95% | Dependent on the success of all preceding steps and the efficiency of the final purification. |

Experimental Protocols

Materials and Reagents

-

Fmoc-Lys(Fmoc)-OPfp

-

Solid-phase synthesis resin (e.g., Rink Amide resin, 100-200 mesh)

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HATU)

-

Bases (e.g., N,N-Diisopropylethylamine (DIPEA), Piperidine)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM) of peptide synthesis grade

-

Kaiser test kit

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

Protocol 1: Solid-Phase Peptide Synthesis - Incorporation of Fmoc-Lys(Fmoc)-OPfp

This protocol describes the steps for coupling Fmoc-Lys(Fmoc)-OPfp to a resin-bound peptide chain.

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

N-terminal Fmoc Deprotection of the Growing Chain:

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 10 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Coupling of Fmoc-Lys(Fmoc)-OPfp:

-

Dissolve 1.5 equivalents of Fmoc-Lys(Fmoc)-OPfp in DMF.

-

Add the solution to the reaction vessel containing the deprotected resin.

-

Add 3 equivalents of DIPEA.

-

Allow the reaction to proceed for 1-2 hours at room temperature. The high reactivity of the OPfp ester may allow for shorter coupling times.[1]

-

Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Protocol 2: Selective Nα-Fmoc Deprotection

This step is critical for differentiating between the two Fmoc groups. The Nα-Fmoc group is generally more labile than the Nε-Fmoc group. Milder deprotection conditions are therefore proposed. Note: Optimization of these conditions may be necessary depending on the specific peptide sequence.

-

Mild Nα-Fmoc Deprotection:

-

Prepare a solution of 5% piperidine in DMF.

-

Treat the resin with the 5% piperidine solution for 5-10 minutes at room temperature.

-

Drain the solution and wash the resin immediately with DMF.

-

Repeat the treatment with 5% piperidine in DMF for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Alternative Mild Deprotection: A solution of 1% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF can also be explored for a shorter duration (e.g., 2 x 2 minutes).

-

-

Monitoring Selective Deprotection: It is highly recommended to cleave a small sample of the resin after this step to verify the selective removal of the α-Fmoc group by mass spectrometry.

Protocol 3: Peptide Chain Elongation from the α-Amino Group

-

Following the selective α-Fmoc deprotection, continue the synthesis of the linear peptide chain using standard Fmoc-SPPS protocols (coupling and deprotection cycles) for the desired sequence.

Protocol 4: Nε-Fmoc Deprotection for Branching

Once the linear peptide chain is synthesized and the N-terminus is protected (e.g., with an acetyl group or the final Fmoc-amino acid), the ε-amino group of the incorporated lysine can be deprotected.

-

Nε-Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Synthesis of the Peptide Branch:

-

Proceed with the synthesis of the second peptide chain (the branch) from the newly deprotected ε-amino group using standard Fmoc-SPPS protocols.

-

Protocol 5: Cleavage and Deprotection

-

After completion of the synthesis of both peptide chains, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature to cleave the peptide from the resin and remove all side-chain protecting groups.[6]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Caption: Workflow for branched peptide synthesis using Fmoc-Lys(Fmoc)-OPfp.

Caption: Logical relationship of Fmoc-Lys(Fmoc)-OPfp properties and application.

References

- 1. researchgate.net [researchgate.net]

- 2. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jpt.com [jpt.com]

- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 6. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-Lys(Fmoc)-OPfp

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Nα,Nε-bis-Fmoc-L-lysine pentafluorophenyl ester (Fmoc-Lys(Fmoc)-OPfp) in the synthesis of cyclic peptides. The focus is on leveraging this reagent for the formation of lactam-bridged cyclic peptides through side-chain to side-chain or head-to-side-chain cyclization strategies.

Introduction

Cyclic peptides offer significant advantages over their linear counterparts in drug development, including enhanced metabolic stability, improved receptor binding affinity and selectivity, and better conformational rigidity. The formation of a lactam bridge, an amide bond between the side-chains of a basic and an acidic amino acid, is a common and effective strategy for peptide cyclization. Fmoc-Lys(Fmoc)-OPfp is a specialized reagent designed to facilitate such cyclizations. The pentafluorophenyl (Pfp) ester provides a highly activated carboxyl group for efficient amide bond formation, while the two fluorenylmethoxycarbonyl (Fmoc) groups on the α- and ε-amines of lysine allow for orthogonal protection strategies, which are critical for selective cyclization.

The primary challenge and key to the successful use of a di-Fmoc-lysine derivative lies in the selective deprotection of one Fmoc group while the other remains intact. This allows for the specific formation of the desired amide bond. While standard Fmoc deprotection with piperidine would remove both groups, specific, milder conditions are required to achieve selectivity. This protocol outlines a strategy that employs a milder base to selectively remove the more accessible Nα-Fmoc group, followed by peptide elongation, and then a standard deprotection to reveal the Nε-amine for cyclization.

Application 1: On-Resin Side-Chain to Side-Chain Lactam Bridge Formation

This protocol describes the synthesis of a cyclic peptide with a lactam bridge between the side chain of a lysine residue and the side chain of an aspartic acid residue. The key steps involve the synthesis of the linear peptide on a solid support, selective deprotection of the amino and carboxyl side chains, and on-resin cyclization.

Experimental Protocol

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-Asp(OAll)-OH and Fmoc-Lys(Fmoc)-OH)

-

Fmoc-Lys(Fmoc)-OPfp

-

Coupling reagents: HCTU (or HATU/HBTU), DIPEA (or DIEA)

-

Fmoc deprotection solution: 20% piperidine in DMF

-

Selective Nα-Fmoc deprotection solution: 1% DBU in DMF

-

Allyl deprotection solution: Pd(PPh₃)₄ in DCM/AcOH/NMM (37:2:1)

-

Solvents: DMF, DCM, NMP, Ether

-

Cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5)

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

-

First Amino Acid Coupling:

-

Deprotect the resin using 20% piperidine in DMF (2 x 10 min).

-

Wash the resin with DMF (5x) and DCM (3x).

-

Couple the first Fmoc-protected amino acid using HCTU and DIPEA in DMF for 2 hours.

-

-

Linear Peptide Synthesis: Continue the synthesis of the linear peptide sequence using standard Fmoc-SPPS protocols. Incorporate Fmoc-Asp(OAll)-OH and Fmoc-Lys(Fmoc)-OH at the desired positions.

-

Selective Nα-Fmoc Deprotection of Lysine:

-

Following the coupling of Fmoc-Lys(Fmoc)-OH, treat the resin with 1% DBU in DMF (3 x 2 min) to selectively remove the Nα-Fmoc group.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Peptide Chain Elongation: Continue the peptide synthesis from the newly deprotected α-amino group of the lysine residue.

-

N-terminal Fmoc Deprotection: Once the full linear peptide is assembled, remove the final N-terminal Fmoc group with 20% piperidine in DMF.

-

Selective Side-Chain Deprotection:

-

Asp(OAll) Deprotection: Treat the resin with a solution of Pd(PPh₃)₄ in DCM/AcOH/NMM for 2 hours to remove the allyl protecting group from the aspartic acid side chain.

-

Lys(Fmoc) Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the lysine side chain.

-

-

On-Resin Cyclization:

-

Wash the resin extensively with DMF.

-

Add a solution of HCTU (3 eq.) and DIPEA (6 eq.) in DMF to the resin.

-

Allow the cyclization reaction to proceed for 4-6 hours at room temperature. Monitor the reaction completion using a Kaiser test.

-

-

Cleavage and Final Deprotection:

-

Wash the resin with DMF (5x) and DCM (3x).

-

Dry the resin under vacuum.

-

Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.

-

-

Purification and Analysis:

-

Precipitate the crude peptide in cold ether.

-

Purify the cyclic peptide by reverse-phase HPLC.

-

Characterize the final product by mass spectrometry.

-

Quantitative Data Summary

| Step | Reagent/Conditions | Typical Yield/Purity |

| Linear Peptide Synthesis | Standard Fmoc-SPPS | >95% crude purity |

| On-Resin Cyclization | HCTU/DIPEA in DMF | 60-80% cyclization |

| Final Purified Yield | After RP-HPLC | 15-30% overall yield |

Note: Yields are sequence-dependent and may require optimization.

Application 2: Head-to-Side-Chain Cyclization using Fmoc-Lys(Fmoc)-OPfp

This protocol outlines the synthesis of a head-to-side-chain cyclic peptide, where the C-terminal carboxyl group is cyclized with the ε-amino group of a lysine residue within the peptide sequence. This strategy is particularly useful when the C-terminus of the peptide needs to be an amide.

Experimental Protocol

Materials:

-

2-Chlorotrityl chloride (2-CTC) resin

-

Fmoc-protected amino acids (including Fmoc-Lys(Fmoc)-OH)

-

Fmoc-Lys(Fmoc)-OPfp

-

Coupling reagents: HCTU (or HATU/HBTU), DIPEA (or DIEA)

-

Fmoc deprotection solution: 20% piperidine in DMF

-

Selective Nα-Fmoc deprotection solution: 1% DBU in DMF

-

Solvents: DMF, DCM, NMP, Ether

-

Cleavage from resin (protected peptide): TFE/DCM (1:4)

-

Solution-phase cyclization reagents: PyBOP, HOAt, DIPEA

-

Final deprotection cocktail: TFA/TIS/H₂O (95:2.5:2.5)

Procedure:

-

Resin Loading: Load the first Fmoc-protected amino acid onto the 2-CTC resin.

-

Linear Peptide Synthesis: Synthesize the linear peptide sequence using standard Fmoc-SPPS protocols, incorporating Fmoc-Lys(Fmoc)-OH at the desired position.

-

Selective Nα-Fmoc Deprotection of Lysine: After coupling Fmoc-Lys(Fmoc)-OH, selectively remove the Nα-Fmoc group using 1% DBU in DMF (3 x 2 min).

-

Peptide Chain Elongation: Continue the peptide synthesis to the desired length.

-

Cleavage of the Protected Linear Peptide:

-

Wash the resin with DCM.

-

Treat the resin with a solution of TFE/DCM (1:4) for 1 hour to cleave the fully protected linear peptide from the resin.

-

Collect the filtrate and evaporate the solvent.

-

-

Solution-Phase Cyclization:

-

Dissolve the protected linear peptide in a large volume of DMF to achieve high dilution (c.a. 1 mM).

-

Add PyBOP (1.5 eq.), HOAt (1.5 eq.), and DIPEA (3 eq.).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by HPLC.

-

-

Final Deprotection:

-

Once the cyclization is complete, evaporate the DMF.

-

Treat the residue with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours to remove all remaining protecting groups.

-

-

Purification and Analysis:

-

Precipitate the crude cyclic peptide in cold ether.

-

Purify the product by reverse-phase HPLC.

-

Characterize the final peptide by mass spectrometry.

-

Quantitative Data Summary

| Step | Reagent/Conditions | Typical Yield/Purity |

| Linear Peptide Synthesis | Standard Fmoc-SPPS | >95% crude purity |

| Solution-Phase Cyclization | PyBOP/HOAt/DIPEA in DMF | 50-70% cyclization |

| Final Purified Yield | After RP-HPLC | 10-25% overall yield |

Note: Yields are highly dependent on the peptide sequence and cyclization efficiency.

Visualizations

Experimental Workflow for On-Resin Side-Chain to Side-Chain Cyclization

Orthogonal Protection Strategy with Fmoc-Lys(Fmoc)-OPfp: Application Notes and Protocols for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of Nα,Nε-bis(9-fluorenylmethoxycarbonyl)-L-lysine pentafluorophenyl ester (Fmoc-Lys(Fmoc)-OPfp) in an orthogonal protection strategy for solid-phase peptide synthesis (SPPS). This strategy is particularly valuable for the synthesis of complex peptide architectures, such as branched peptides and multiple antigenic peptides (MAPs), which are of significant interest in drug discovery and development for their enhanced biological stability and unique presentation of epitopes.[1][2][3] This guide covers the principles of the orthogonal strategy, detailed experimental protocols, data presentation, and visualizations to facilitate its implementation in the laboratory.

Introduction to the Orthogonal Protection Strategy

The synthesis of complex peptides often requires the selective modification of specific amino acid side chains. An orthogonal protection strategy allows for the deprotection of one type of protecting group while others remain intact, enabling site-specific modifications. The strategy employing Fmoc-Lys(Fmoc)-OPfp is a powerful tool for creating branched structures from a lysine core.

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group, typically removed using a solution of piperidine in N,N-dimethylformamide (DMF).[4] In contrast, other common protecting groups, such as the tert-butoxycarbonyl (Boc) group, are acid-labile and removed with trifluoroacetic acid (TFA). This difference in chemical lability is the foundation of the orthogonality.

Fmoc-Lys(Fmoc)-OPfp is a lysine derivative where both the α-amino and ε-amino groups are protected by Fmoc groups. The carboxylic acid is activated as a pentafluorophenyl (OPfp) ester. OPfp esters are highly reactive and allow for efficient peptide bond formation without the need for additional coupling reagents, which can sometimes lead to side reactions.[5]

Key Features of the Fmoc-Lys(Fmoc)-OPfp Strategy:

-

Orthogonality: Selective removal of Fmoc groups in the presence of acid-labile protecting groups.

-

Branched Peptide Synthesis: Enables the synthesis of peptides with multiple branches extending from a lysine core.[2][6]

-

Activated Ester Chemistry: The pre-activated OPfp ester ensures efficient coupling.

-

Drug Development Applications: Branched peptides exhibit increased resistance to proteases, making them attractive candidates for therapeutic development.[2][3]

Experimental Protocols

Materials and Reagents

-

Fmoc-Lys(Fmoc)-OPfp

-

Solid-phase synthesis resin (e.g., Rink Amide resin for C-terminal amide peptides)

-

Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA)

-

Coupling reagents (e.g., HBTU, HATU) for subsequent amino acid additions

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))[4]

-

Diethyl ether, cold

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

Protocol for the Synthesis of a Tetra-Branched Peptide

This protocol outlines the manual synthesis of a tetra-branched peptide on a lysine core using Fmoc-Lys(Fmoc)-OPfp.

Step 1: Resin Preparation and First Lysine Coupling

-

Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Drain the DMF.

-

Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 3 minutes, followed by a second treatment for 15 minutes.[6]

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Dissolve Fmoc-Lys(Fmoc)-OH (4 equivalents relative to resin loading) and coupling reagents (e.g., 3.8 eq. HBTU, 4 eq. HOAt, 7.2 eq. DIPEA) in DMF. Note: While this protocol uses the -OH version with activators, the -OPfp version would be used directly without HBTU/HOAt/DIPEA.[6]

-

Add the activated amino acid solution to the resin and shake for 10 minutes at 75°C for microwave-assisted synthesis, or for 2 hours at room temperature for conventional synthesis.[6]

-

Wash the resin with DMF (5x) and DCM (3x).

Step 2: Deprotection of the First Lysine

-

Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove both Fmoc groups from the first lysine.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x). This exposes two free amino groups.

Step 3: Coupling of the Second Branching Lysine

-

Couple a second Fmoc-Lys(Fmoc)-OH to the two available amino groups using the same procedure as in Step 1, but with double the equivalents of the amino acid and coupling reagents. This creates four Fmoc-protected amino groups.

Step 4: Deprotection and Peptide Chain Elongation

-

Remove all four Fmoc groups with 20% piperidine in DMF (2 x 15 min).

-

Wash the resin thoroughly.

-

Proceed with the stepwise addition of the desired peptide sequence to all four branches simultaneously using standard Fmoc-SPPS protocols.

Step 5: Cleavage and Deprotection

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[4]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Step 6: Purification and Analysis

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified peptide by mass spectrometry (MS) and analytical RP-HPLC to confirm its identity and purity.

Data Presentation

The following tables summarize typical parameters and expected outcomes for the synthesis of branched peptides using an Fmoc-lysine-based orthogonal strategy.

Table 1: Reaction Conditions for Branched Peptide Synthesis

| Step | Reagent/Solvent | Time | Temperature | Equivalents (relative to initial resin loading) |

| Resin Fmoc Deprotection | 20% Piperidine/DMF | 2 x 10 min | Room Temp. | - |

| First Lysine Coupling | Fmoc-Lys(Fmoc)-OH/HBTU/DIPEA | 2 hours | Room Temp. | 4 |

| Lysine Fmoc Deprotection | 20% Piperidine/DMF | 2 x 15 min | Room Temp. | - |

| Second Lysine Coupling | Fmoc-Lys(Fmoc)-OH/HBTU/DIPEA | 2 hours | Room Temp. | 8 |

| Peptide Elongation (per residue) | Fmoc-AA-OH/HBTU/DIPEA | 1-2 hours | Room Temp. | 16 (total) |

| Final Cleavage | 95% TFA/2.5% TIS/2.5% H₂O | 2-3 hours | Room Temp. | - |

Note: Reaction times can be significantly reduced with microwave-assisted synthesis.[6][7]

Table 2: Expected Yield and Purity of a Tetra-Branched MAP

| Parameter | Typical Value | Method of Analysis |

| Crude Peptide Yield | 70-85% | Gravimetric |

| Crude Peptide Purity | 50-80% | RP-HPLC |

| Purified Peptide Yield | 10-30% | Gravimetric |

| Final Peptide Purity | >95% | RP-HPLC |

| Identity Confirmation | Expected Mass | Mass Spectrometry |

Note: Yields and purity are highly sequence-dependent and can be influenced by factors such as aggregation and steric hindrance during synthesis.[8]

Visualizations

Experimental Workflow for Branched Peptide Synthesis

Caption: Workflow for the synthesis of a tetra-branched peptide.

Orthogonal Deprotection Scheme

References

- 1. genscript.com [genscript.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. Bot Detection [iris-biotech.de]

- 6. biotage.com [biotage.com]

- 7. peptidetherapeutics.org [peptidetherapeutics.org]

- 8. upf.edu [upf.edu]

Application Notes and Protocols for Coupling Fmoc-Lys(Fmoc)-OPfp in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fmoc-Lys(Fmoc)-OPfp is a highly reactive, pre-activated amino acid derivative used in Solid-Phase Peptide Synthesis (SPPS). The designation "-OPfp" signifies that the carboxylic acid group is activated as a pentafluorophenyl ester. This intrinsic activation is a key feature of this reagent.

Unlike standard Fmoc-amino acids which require activation by an external coupling reagent (e.g., carbodiimides like DIC or uronium salts like HBTU), Fmoc-Lys(Fmoc)-OPfp is designed for direct coupling. The pentafluorophenyl group is a superb leaving group, facilitating a rapid and efficient reaction with the free N-terminal amine of the growing peptide chain. This approach offers several advantages, including high coupling yields, minimal side reactions, and the use of stable, crystalline building blocks that avoid the need for in-situ activation steps.[1][2][3]

Mechanism of Coupling

The coupling mechanism for an OPfp ester is a direct acylation reaction. The free N-terminal amine of the resin-bound peptide acts as a nucleophile, attacking the activated carbonyl carbon of the Fmoc-Lys(Fmoc)-OPfp. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the stable pentafluorophenol anion and forming the desired peptide bond.

The efficiency of this reaction can be significantly enhanced by the addition of 1-Hydroxybenzotriazole (HOBt).[4] HOBt acts as a catalyst by first reacting with the OPfp ester to form a highly reactive HOBt-ester intermediate in situ. This intermediate then reacts more rapidly with the peptide's N-terminal amine, accelerating the overall rate of peptide bond formation.[2][5]

Data Presentation: Summary of Reagents and Conditions

The following table summarizes the recommended reagents, molar excess, and reaction conditions for the successful coupling of Fmoc-Lys(Fmoc)-OPfp. These conditions are generally applicable to other Fmoc-amino acid-OPfp esters as well.

| Parameter | Recommendation | Rationale & Notes | Citation(s) |

| Amino Acid Derivative | Fmoc-Lys(Fmoc)-OPfp | Pre-activated for direct coupling. | [6] |

| Molar Excess (vs. Resin) | 3 - 5 equivalents | Drives the reaction to completion. | [4] |

| Solvent | High-purity, amine-free DMF | Standard solvent for Fmoc SPPS. Poor quality DMF can terminate the chain. | [4][7] |

| Additive / Catalyst | HOBt (1 equivalent to OPfp ester) | Significantly enhances the rate of coupling and efficiency. | [2][4][8] |

| Base | Generally not required | The use of HOBt is preferred. If used, a non-nucleophilic base like DIPEA may be added cautiously, but excess base can cause side reactions. | [9][10] |

| Reaction Time | 60 - 120 minutes | Typically sufficient for complete coupling at room temperature. Reaction should be monitored. | [4][11] |

| Temperature | Room Temperature | Standard condition for SPPS. | [10] |

| Monitoring | Ninhydrin (Kaiser) Test | A qualitative test to detect residual free primary amines, confirming reaction completion. | [12] |

Experimental Protocols

The following protocols provide a step-by-step guide for a standard coupling cycle using Fmoc-Lys(Fmoc)-OPfp on a solid support.

Protocol 1: Standard Coupling with HOBt

This protocol details the steps for coupling Fmoc-Lys(Fmoc)-OPfp to a deprotected peptide-resin.

-

Resin Preparation:

-